Bimu-8

Description

Contextualization of 5-HT4 Receptor Agonists in Contemporary Pharmacology

5-HT4 receptors are a class of G-protein coupled receptors that are widely distributed throughout the body, including the central nervous system and the gastrointestinal tract. mdpi.com Their activation is known to modulate the release of various neurotransmitters, such as acetylcholine (B1216132) and dopamine (B1211576), and to influence processes like gastrointestinal motility and cognitive function. mdpi.comresearchgate.netscirp.org Consequently, 5-HT4 receptor agonists have garnered interest for their potential therapeutic applications in conditions ranging from gastrointestinal disorders to cognitive impairments and mood disorders. mdpi.comresearchgate.netscirp.orgfrontiersin.org The development of selective agonists has been crucial in exploring the therapeutic potential of targeting 5-HT4 receptors while minimizing off-target effects associated with earlier compounds. researchgate.net

Historical Evolution and Early Investigations of BIMU-8 as a Lead Compound

This compound was among the early compounds identified as a selective agonist for the 5-HT4 receptor. wikipedia.org Its emergence provided researchers with a valuable tool to investigate the physiological roles and pharmacological properties of this specific receptor subtype. Early investigations focused on characterizing its binding affinity and functional activity at 5-HT4 receptors. Studies demonstrated that this compound acts as a full agonist at wild-type 5-HT4 receptors, with reported EC50 values around 18 nM. tocris.comrndsystems.commedchemexpress.com Research also explored its effects in various biological systems, contributing to the understanding of 5-HT4 receptor-mediated responses. caymanchem.com

Academic Significance of this compound as a Reference in Serotonin (B10506) Receptor Research

Due to its early identification and characterization as a potent and selective 5-HT4 receptor agonist, this compound has become a widely used reference compound in academic research. wikipedia.orgresearchgate.net It is frequently employed in in vitro and in vivo studies to probe the function of 5-HT4 receptors, to differentiate 5-HT4 receptor-mediated effects from those of other serotonin receptor subtypes, and to characterize novel ligands targeting this receptor. researchgate.netnih.gov Its consistent pharmacological profile has made it a standard tool for comparison in studies investigating the binding and functional activity of newly synthesized compounds. mdpi.com

Scrutiny of Pivotal Research Domains Investigated for this compound

Research involving this compound has spanned several key domains, contributing to a broader understanding of 5-HT4 receptor function.

One significant area of investigation has been the role of 5-HT4 receptors in gastrointestinal motility. Studies using this compound have demonstrated its ability to stimulate gastrointestinal transit in animal models, highlighting the involvement of 5-HT4 receptors in regulating gut function. frontiersin.orgcaymanchem.com

Another important research domain has focused on the potential of 5-HT4 agonists in counteracting opioid-induced respiratory depression. This compound has been investigated for its ability to stimulate respiration, particularly in the context of opioid administration, suggesting a potential therapeutic application in this critical area. wikipedia.orgnih.govnih.gov

Furthermore, this compound has been utilized in studies exploring the influence of 5-HT4 receptors on cognitive processes, including learning and memory. Research indicates that 5-HT4 receptor activation may play a role in enhancing cognitive function, and this compound has been used to investigate these effects in animal models. mdpi.comscirp.orgwikipedia.orgresearchgate.net

Studies have also examined the interaction of this compound with other receptor systems, such as sigma receptors, where it has shown affinity as a σ2 antagonist. wikipedia.org While the full implications of this additional activity are still being explored, it highlights the complexity of the pharmacological profile of this compound and related compounds. wikipedia.org

Research findings on the binding and functional activity of this compound provide key data for understanding its pharmacological profile.

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50) | Effect | Reference |

| 5-HT4 (wild type) | 69 nM caymanchem.com, 77 nM tocris.comrndsystems.com | 18 nM tocris.comrndsystems.commedchemexpress.com, 72 nM (cAMP formation) caymanchem.com | Full agonist, stimulates cAMP formation | tocris.comrndsystems.commedchemexpress.comcaymanchem.com |

| 5-HT3 | 0.36 nM caymanchem.com | Not specified | Binds | caymanchem.com |

| Sigma 2 | Not specified | Not specified | Antagonist | wikipedia.org |

Note: EC50 for cAMP formation was measured in primary mouse embryonic colliculi neurons. caymanchem.com

Further research has investigated the interaction of this compound with mutant 5-HT4 receptors, providing insights into the specific residues involved in ligand binding and receptor activation. For example, studies have reported EC50 values for this compound at T3.36A and W6.48A mutant 5-HT4 receptors. medchemexpress.com

Table: EC50 values of this compound at Wild Type and Mutant 5-HT4 Receptors

| 5-HT4 Receptor Type | EC50 (nM) | Reference |

| Wild Type | 18 medchemexpress.com, 77 medchemexpress.com | medchemexpress.com |

| T3.36A Mutant | 77 medchemexpress.com | medchemexpress.com |

| W6.48A Mutant | 540 medchemexpress.com | medchemexpress.com |

Note: EC50 values for wild type are reported differently across sources. Both 18 nM and 77 nM are cited for functional activity. tocris.comrndsystems.commedchemexpress.com

Studies have also explored the mechanism by which this compound binds to 5-HT4 receptors, suggesting it may interact with the receptor in a manner different from the endogenous ligand, serotonin (5-HT). tocris.comrndsystems.com Molecular docking studies indicate that this compound may bind to a site within the 5-HT4 receptor cavity that is distinct from the primary serotonin binding site. mdpi.com

Table: Free Binding Energies (ΔG) of this compound with 5-HT4R according to Molecular Docking

| Binding Site Location | ΔG (kcal/mol) | Reference |

| "Upper" binding site | Not specified (favored) | mdpi.com |

| "Lower" (Serotonin) binding site | -3.5 mdpi.com | mdpi.com |

Note: Lower ΔG values indicate higher binding affinity. The "upper" binding site is suggested to be the favored location for this compound binding based on molecular docking data. mdpi.com

Research using this compound continues to contribute to the understanding of 5-HT4 receptor pharmacology and its implications for various physiological and pathophysiological processes.

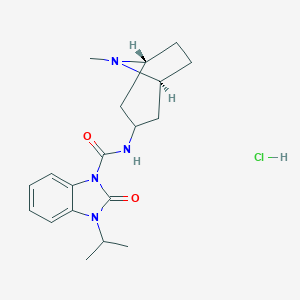

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2.ClH/c1-12(2)22-16-6-4-5-7-17(16)23(19(22)25)18(24)20-13-10-14-8-9-15(11-13)21(14)3;/h4-7,12-15H,8-11H2,1-3H3,(H,20,24);1H/t13?,14-,15+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYXXIUVFVOJCX-XZPOUAKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N(C1=O)C(=O)NC3CC4CCC(C3)N4C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2N(C1=O)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895072 | |

| Record name | BIMU 8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134296-40-5 | |

| Record name | BIMU-8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134296405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIMU 8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivative Development of Bimu 8

Chemical Synthesis Pathways for BIMU-8

The synthesis of this compound involves constructing the 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide core and incorporating the specific alicyclic amine moiety. Scientific literature outlines various approaches to achieve this structure.

Elucidation of Synthetic Routes and Reaction Intermediates

The core structure of this compound, a 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide, is a key element in its synthesis. A general synthetic strategy for related benzimidazole-1-carboxamide derivatives involves the reaction of 2,3-dihydro-2-oxo-1H-benzimidazoles with substituted piperazines acs.orgnih.govacs.org. Specific routes for the synthesis of 2,3-dihydro-2-oxo-1H-benzimidazoles can involve reactions such as the treatment of intermediates with sodium hydride and phosgene (B1210022) researchgate.net. The incorporation of the N-isopropyl group at the 3-position of the benzimidazole (B57391) ring is also a crucial step in the synthesis of this compound researchgate.net.

While detailed step-by-step reaction intermediates specifically for this compound's original synthesis are not extensively detailed in the immediate search results, the synthesis of related 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives provides insight into typical intermediates. These often involve activated carboxylic acid derivatives (such as acid chlorides or activated esters) reacting with the amine moiety. The formation of the benzimidazolone core itself involves cyclization reactions, often starting from appropriately substituted o-phenylenediamines or related precursors .

Methodological Advancements and Synthetic Challenges

Methodological advancements in the synthesis of benzimidazole derivatives often focus on improving yields, regioselectivity, and reducing the number of steps. For instance, one-pot synthesis methods using o-alkynylbenzaldehydes and o-diaminobenzenes have been developed for related benzimidazoles, enhancing regioselectivity and simplifying purification . While these specific methods might not directly apply to the this compound core, they illustrate the ongoing efforts in developing more efficient benzimidazole synthesis.

Challenges in the synthesis of complex molecules like this compound can include achieving the correct stereochemistry at chiral centers within the alicyclic amine (the endo-8-methyl-8-azabicyclo[3.2.1]oct-3-yl moiety), controlling regioselectivity during coupling reactions, and handling sensitive intermediates. The synthesis of substituted 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides bearing a piperazine (B1678402) moiety, as described in some studies, highlights the need for controlled reaction conditions to ensure the desired product formation acs.orgnih.govacs.org.

Rational Design and Synthesis of this compound Analogues

The rational design of this compound analogues is primarily driven by the desire to understand and optimize their interaction with the 5-HT4 receptor and explore other potential pharmacological activities, such as activity at sigma receptors wikipedia.orgnih.gov. This involves systematic modifications to different parts of the this compound structure.

Strategies for Benzimidazole Core Modification

Modifications to the benzimidazole core of this compound analogues have been explored to investigate their impact on receptor affinity and activity. Studies on 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives have examined the influence of substituents at the 3-position of the benzimidazole ring acs.orgnih.govacs.org. For example, compounds with ethyl or cyclopropyl (B3062369) substituents at the 3-position showed moderate to high affinity for the 5-HT4 receptor, while an isopropyl substituent (as in this compound) also conferred moderate and selective affinity acs.orgnih.govacs.org. Replacing the benzimidazolone core with bioisosteric scaffolds, such as imidazo[1,5-a]pyridine (B1214698), has also been pursued in the design of analogues to maintain or alter the pharmacological profile researchgate.netresearchgate.net.

Incorporation of Alicyclic Amine Moieties within Carboxamide Structures

The alicyclic amine moiety, specifically the (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl group in this compound, is crucial for its interaction with the target receptor tocris.comontosight.ai. Rational design strategies involve incorporating various alicyclic amines within the carboxamide structure to study the effect of the amine's size, shape, and basicity on receptor binding and functional activity acs.orgnih.govacs.orguj.edu.pl. Studies on related series of compounds have shown that the type of alicyclic amine can significantly influence activity theses.cz. The preservation of an N-alkylated alicyclic amine moiety in the carboxamide fragment is considered important for binding to the biological target researchgate.net.

Optimization of Alkyl Substituents and Alkylene Spacers for Pharmacological Profile

The alkyl substituents on the benzimidazole core and the alkylene spacer connecting the carboxamide to the alicyclic amine are key areas for optimization in analogue design. Research on 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives has investigated the influence of the 3-substituent on the benzimidazole ring and the alkylene spacer length acs.orgnih.govacs.org. A two-methylene chain in the alkylene spacer has been found favorable for optimizing both affinity and activity (antagonist or partial agonist) acs.orgnih.govacs.org. The size and nature of substituents on the alicyclic amine moiety, such as the 4-substituent of a piperazine ring in related derivatives, also play a role in determining the pharmacological profile, including the reversal of activity (from partial agonist to antagonist) based on the substituent acs.orgnih.govacs.org.

Detailed research findings on the impact of these structural variations on 5-HT4 receptor affinity (Ki) and intrinsic activity (i.a.) have been reported. The following table, based on findings from studies on this compound and related derivatives, illustrates how modifications to the benzimidazole substituent and the alicyclic amine moiety can affect pharmacological parameters. acs.orgnih.govacs.org

| Compound Type | Benzimidazole 3-Substituent | Alicyclic Amine Moiety (Example) | Alkylene Spacer Length | 5-HT4 Receptor Affinity (Ki, nM) | 5-HT4 Receptor Activity (i.a. or pKb) |

| This compound | Isopropyl | 8-methyl-8-azabicyclo[3.2.1]oct-3-yl | N/A (Direct attachment via carboxamide) | 12.6 - 77 tocris.combiocrick.comapexbt.com | 0.70 (partial agonist) acs.orgnih.govacs.org |

| Derivative (Example 5a) acs.orgnih.govacs.org | Isopropyl | Piperazine derivative | Two-methylene | ≥ 38.9 | 0.94 (partial agonist) acs.orgnih.govacs.org |

| Derivative (Ethyl series) acs.orgnih.govacs.org | Ethyl | Piperazine derivative | Two-methylene | 6.7 - 75.4 | 6.19 - 7.73 (antagonist, pKb) acs.orgnih.govacs.org |

| Derivative (Cyclopropyl series) acs.orgnih.govacs.org | Cyclopropyl | Piperazine derivative | Two-methylene | 6.7 - 75.4 | 6.19 - 7.73 (antagonist, pKb) acs.orgnih.govacs.org |

| Derivative (Isopropyl series, Example 5h) acs.orgnih.govacs.org | Isopropyl | Piperazine derivative (N-butyl) | Two-methylene | Not specified in snippet | 7.94 (antagonist, pKb) acs.orgnih.govacs.org |

The optimization process involves synthesizing a series of analogues with systematic variations and evaluating their pharmacological profiles to establish structure-activity relationships (SAR) acs.orgnih.govacs.org. This iterative process guides the design of new derivatives with improved or altered properties.

Exploration of Bioisosteric Analogues of this compound

The exploration of bioisosteric analogues of this compound involves replacing specific functional groups or rings within the molecule with others that have similar physical or chemical properties, aiming to maintain or improve desired biological activity while potentially altering properties like metabolic stability or selectivity. researchgate.netucl.ac.beacs.org

Derivatives designed as bioisosteric analogues of potent 5-HT4 receptor agonists like BIMU-1 and this compound have been developed by replacing the benzimidazolone core with other heterocyclic systems, such as an imidazo[1,5-a]pyridine core, while retaining the alicyclic amine moiety which is considered important for 5-HT4 receptor binding. researchgate.net This approach is guided by the understanding of the 5-HT4 receptor pharmacophore, which typically includes an aromatic system with a carbonyl group attached via nitrogen atoms, a carboxamide moiety, and an aliphatic amine. theses.cz

Studies have investigated the bioisosteric equivalency of different ring systems. For instance, the replacement of the indole (B1671886) ring with a naphthalene (B1677914) ring has been explored in the context of developing analogues of other 5-HT4 receptor ligands like GR 113808, based on established bioisosteric relationships in other compound series. ucl.ac.be Similarly, replacing an ester linkage with an amide group has been investigated as a bioisosteric modification expected to confer higher metabolic stability. ucl.ac.be

Research into bioisosteric replacements has shown that such modifications can lead to compounds with high and selective affinity for 5-HT4 receptors. ucl.ac.be However, replacing certain groups, like the amide group with an oxadiazole isostere, has been observed to decrease affinity. researchgate.net

The development of bioisosteric analogues is an ongoing area of research aimed at discovering novel compounds with potentially improved pharmacological properties based on the structural framework of compounds like this compound. researchgate.netgu.se

Key Research Findings on this compound and Analogues

Interactive table: Affinity and Intrinsic Activity of Benzimidazolone Derivatives at 5-HT4 Receptors in Rat Oesophagus nih.gov

| Compound | pEC50 | Intrinsic Activity |

| 5-HT | 8.2 | 1.0 |

| BIMU-1 | 8.0 | 0.7 |

| This compound | 7.9 | 0.9 |

| DAU 6215 | - | - |

Note: DAU 6215 behaved as a competitive antagonist. nih.gov

Interactive table: Affinity of a Naphthalene Analogue (Compound 8) for Serotoninergic Receptors ucl.ac.be

| Receptor Subtype | Ki (nM) |

| 5-HT4 | 6 |

| 5-HT3 | 100 |

| Other 5-HT receptors (>1A, 1B, 1D, 2A, 2C) | >1000 |

Note: Compound 8 is a naphthalene analogue of GR 113808. ucl.ac.be

Molecular and Cellular Pharmacology of Bimu 8

Serotonin (B10506) Receptor System: Focus on 5-HT4 Receptors

Serotonin, also known as 5-hydroxytryptamine (5-HT), is a crucial monoamine neurotransmitter involved in a wide array of physiological processes and behaviors. wikipedia.org Its diverse effects are mediated through binding to a family of receptors, broadly classified into seven families (5-HT1 to 5-HT7), with further subtypes existing within these families. creative-diagnostics.comclinicsearchonline.org The 5-HT4 receptor is one such subtype, distinguished by its structural and functional characteristics.

Subtype Diversity and Anatomical Distribution of 5-HT4 Receptors

The 5-HT4 receptor exhibits subtype diversity primarily through alternative splicing of its C-terminal tail, leading to various splice variants. apexbt.comjnmjournal.org At least 11 human 5-HT4 receptor splice variants have been reported, with 5-HT4a and 5-HT4b being dominantly expressed in tissues like the gastrointestinal tract. jnmjournal.org These variants can have different C-terminal interacting proteins, potentially leading to functional diversity. jnmjournal.org

Anatomically, 5-HT4 receptors are widely distributed in both the central nervous system (CNS) and peripheral tissues. mdpi.comnih.gov In the brain, high densities are observed in the basal ganglia, particularly the striatum and substantia nigra, where they are expressed by GABAergic neurons. mdpi.com They are also present in the cerebral cortex, hippocampus, and amygdala, carried by glutamatergic or cholinergic neurons depending on the region. mdpi.com This cerebral distribution is largely conserved across species. mdpi.com Outside the CNS, significant expression of 5-HT4 receptors is found in the gastrointestinal tract, where they play a role in regulating motility, secretion, and visceral sensitivity. mdpi.combmbreports.org

Intracellular Signaling Cascades Mediated by 5-HT4 Receptor Activation

The 5-HT4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gs proteins. clinicsearchonline.orgbmbreports.orgresearchgate.netoup.com Activation of Gs leads to the stimulation of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). creative-diagnostics.comclinicsearchonline.orgapexbt.combmbreports.orgresearchgate.netoup.com The resulting increase in intracellular cAMP levels is a key second messenger event that activates protein kinase A (PKA). creative-diagnostics.comresearchgate.net This cAMP/PKA pathway is a major signaling cascade mediated by 5-HT4 receptor activation and is involved in various cellular responses, including changes in neuronal excitability and neurotransmitter release. creative-diagnostics.comoup.com

Beyond the canonical Gs/cAMP/PKA pathway, activation of 5-HT4 receptors can also influence other intracellular signaling cascades. Some studies suggest potential coupling to Gα13 protein, which may be involved in long-term structural changes in cells. researchgate.net There is also evidence suggesting that 5-HT4 receptor activation can modify pathways like phospholipase C (PLC) and the Erk pathway, potentially independently of Gs or Gq proteins. researchgate.net Additionally, 5-HT4 receptors have been found on the mitochondrial membrane and their activation can regulate mitochondrial functions, such as attenuating mitochondrial Ca2+ uptake via the Gαs pathway, thus reducing mitochondrial permeability transition pore opening probability. nih.gov

BIMU-8 as a Selective 5-HT4 Receptor Full Agonist

This compound is well-characterized as a potent and selective full agonist at the 5-HT4 receptor. rndsystems.comtocris.com Its pharmacological profile has been extensively studied through quantitative binding assays and functional assessments.

Quantitative Analysis of Receptor Binding Affinity and Selectivity Profiles

This compound demonstrates high affinity for the 5-HT4 receptor. Studies have reported Ki values in the nanomolar range. For instance, Ki values of 33.9 ± 8.0 nM and 12.6 ± 0.9 nM have been reported in guinea pig ileum and striatum, respectively. apexbt.combiocrick.com Another study reported a Ki of 69 nM for the 5-HT4 receptor. caymanchem.com

The selectivity of this compound for 5-HT4 receptors over other serotonin receptor subtypes and other targets like D2 receptors has been demonstrated in various binding studies. nih.gov

Here is a table summarizing some reported binding affinity data for this compound:

| Receptor/Tissue | Binding Parameter | Value | Reference |

| Wild type 5-HT4 | KD | 77 nM | rndsystems.comtocris.com |

| Wild type 5-HT4 | EC50 | 18 nM | rndsystems.comtocris.com |

| 5-HT4 (Guinea pig ileum) | Ki | 33.9 ± 8.0 nM | apexbt.combiocrick.com |

| 5-HT4 (Guinea pig striatum) | Ki | 12.6 ± 0.9 nM | apexbt.combiocrick.com |

| 5-HT4 | Ki | 69 nM | caymanchem.com |

| 5-HT3 | Ki | 0.36 nM | caymanchem.com |

Assessment of Functional Agonist Efficacy on Native and Recombinant 5-HT4 Receptors

This compound acts as a full agonist at 5-HT4 receptors, meaning it is capable of eliciting a maximal functional response upon binding. rndsystems.comtocris.com Its efficacy has been assessed in various experimental systems, including both native tissues and recombinant receptor systems.

In systems coupled to adenylyl cyclase, this compound stimulates cAMP formation. For example, it stimulates cAMP formation in primary mouse embryonic colliculi neurons with an EC50 value of 72 nM. caymanchem.com This is consistent with the known coupling of 5-HT4 receptors to the Gs/cAMP pathway. creative-diagnostics.comclinicsearchonline.orgapexbt.combmbreports.orgresearchgate.netoup.com

Functional studies in native tissues have also demonstrated the agonist activity of this compound. In guinea pig ileum, this compound increased EPSP amplitude, an effect blocked by a 5-HT3/5-HT4 antagonist but not a 5-HT3 antagonist, indicating a 5-HT4-mediated facilitation of transmitter release. apexbt.comphysiology.org In the rat esophageal tunica muscularis mucosae, this compound has shown partial agonist activity in some studies. nih.gov

This compound has been shown to increase respiratory minute volume in vivo in rats, an effect blocked by a 5-HT4 antagonist, confirming its functional activity on 5-HT4 receptors involved in respiratory control. researchgate.net It also prevented opioid-mediated respiratory depression and GABAergic neurotransmission inhibition in brainstem neurons, suggesting a functional interaction at presynaptic terminals. ahajournals.orgahajournals.org

In neuronal cultures, this compound increased cofilin phosphorylation and RhoA activity, which are downstream effects of 5-HT4 receptor activation involved in regulating dendritic spine maturation. nih.gov It also enhanced long-term potentiation (LTP) in hippocampal slices, consistent with the role of 5-HT4 receptors in synaptic plasticity. nih.gov

Mechanistic Insights into this compound Binding and Receptor Activation

While the precise molecular details of this compound binding and 5-HT4 receptor activation are complex, research provides some insights. This compound is reported to bind to 5-HT4 receptors via a mechanism different from that of the endogenous ligand, 5-HT. rndsystems.comtocris.com This suggests that this compound may interact with distinct binding sites or induce different conformational changes compared to serotonin.

Structural studies of 5-HT4 receptors have highlighted key residues in the ligand-binding pocket that are important for ligand selectivity. bmbreports.org For instance, an arginine residue at position 3.28 (R963.28) in the 5-HT4 receptor is involved in a hydrogen-bonding network and is unique compared to some other serotonin receptors. bmbreports.org Differences in the conformation of extracellular loop 2 (ECL2) among 5-HT4, 5-HT6, and 5-HT7 receptors may also contribute to ligand selectivity. bmbreports.org

The observation that small structural differences in benzimidazole (B57391) derivatives related to this compound can lead to a reversal of pharmacological activity (from partial agonist to antagonist) suggests the potential existence of multiple binding sites or distinct receptor conformations that can be stabilized by different ligands. nih.gov Conformational toggle switches within the receptor, such as those involving Thr3.36 and Trp6.48, have been implicated in the transition between inactive and activated states of 5-HT4 receptors. biocrick.com this compound's interaction with these or other critical residues and domains likely drives the conformational changes necessary for full agonist activity and downstream signaling.

Further structural studies, such as cryo-electron microscopy (cryo-EM) of the 5-HT4 receptor in complex with agonists like this compound, could provide more detailed insights into the specific interactions and conformational dynamics underlying this compound-mediated receptor activation. bmbreports.orgrcsb.org

Cross-Reactivity and Interactions with Other Neurotransmitter Receptor Systems

Beyond its primary action at 5-HT4 receptors, this compound demonstrates cross-reactivity and modulatory effects on other neurotransmitter receptor systems, including sigma receptors and other serotonin receptor subtypes like 5-HT3, 5-HT6, and 5-HT7, as well as dopamine (B1211576) D2 receptors. These interactions contribute to the diverse pharmacological profile observed with this compound.

Affinity and Functional Activity at Sigma Receptors (σ1, σ2)

This compound has been found to possess significant affinity for sigma receptors wikipedia.orgnih.gov. Specifically, studies indicate that this compound acts as an antagonist at sigma-2 (σ2) receptors wikipedia.orgresearchgate.netnih.govmdpi.com. Research investigating the regulation of [³H]norepinephrine release from guinea pig hippocampus suggests that this compound can reverse the component of inhibition mediated by σ2 receptors researchgate.netnih.gov. This finding indicates a functional antagonist activity of this compound at σ2 receptors, suggesting their involvement in the regulation of norepinephrine (B1679862) release in this brain region researchgate.netnih.gov. While some studies initially suggested a potential relationship between 5-HT4 receptors and sigma binding sites, further investigation, including examining the affinity of 5-HT4 ligands like this compound, has provided additional insight into the structure/affinity relationship at specific sigma binding sites researchgate.netnih.gov.

Data regarding this compound's affinity for sigma receptors are summarized in the table below:

| Receptor Subtype | Affinity (Ki or pKi) | Functional Activity | Reference |

| Sigma-1 (σ1) | pKi = 5.3 (in contrast to RS-23597-190 pKi = 8.4) nih.gov | Not explicitly defined as agonist/antagonist in search results | nih.gov |

| Sigma-2 (σ2) | Affinity reported wikipedia.orgnih.gov | Antagonist wikipedia.orgresearchgate.netnih.govmdpi.com | wikipedia.orgresearchgate.netnih.govnih.govmdpi.com |

Effects on 5-HT6 and 5-HT7 Receptors

Research indicates that this compound may interact with 5-HT6 and 5-HT7 receptors, although its effects and the nature of these interactions appear less characterized compared to its activity at 5-HT4 and 5-HT3 receptors in the provided search results.

Molecular docking studies have suggested that this compound can bind to 5-HT6 and 5-HT7 receptors mdpi.com. Specifically, docking data indicates that this compound binds in the same cavity as serotonin within the 5-HT6 receptor and at the same site as a serotonin derivative in the 5-HT7 receptor mdpi.com. However, experimental data on the effectiveness of these interactions were not available in that particular study mdpi.com.

Functional studies examining the effects of various serotonergic agonists on myometrial contractility in pigs found that this compound had almost no effect on spontaneous contractions, in contrast to agonists selective for 5-HT7 receptors nih.gov. This suggests that this compound does not act as a significant agonist at 5-HT7 receptors in this tissue nih.gov.

In studies investigating the role of different 5-HT receptors in pruriceptive processing, this compound, as a 5-HT4 agonist, was shown to mitigate chloroquine-induced scratches, while antagonists for 5-HT6 and 5-HT7 receptors did not significantly affect the action of fenfluramine (B1217885) (which acts via 5-HT4 receptors) nih.govpatsnap.com. This further supports a primary role for 5-HT4 receptors in this context and does not indicate significant agonist activity of this compound at 5-HT6 or 5-HT7 receptors nih.govpatsnap.com.

Furthermore, studies on hippocampal neurons have shown that while activation of 5-HT4 and 5-HT7 receptors increased the hyperpolarization-activated current (Ih), specific activation of 5-HT4 receptors by this compound increased membrane conductance and showed an increase in Ih in a subset of cells, but did not induce a significant alteration in the activation curve, unlike the effect observed with general 5-HT4 and 5-HT7 receptor activation core.ac.uknih.gov. This could suggest a more complex or indirect modulation or a degree of selectivity even within the 5-HT4 receptor family, rather than significant direct activity at 5-HT7 receptors in this context core.ac.uknih.gov.

Based on the available information, the functional activity of this compound at 5-HT6 and 5-HT7 receptors is not clearly defined as agonistic or antagonistic, and some functional studies suggest minimal or no direct effect.

| Receptor Subtype | Binding/Interaction | Functional Activity | Reference |

| 5-HT6 | Binding suggested by molecular docking mdpi.com | Not clearly defined; functional studies do not indicate significant agonist activity nih.govpatsnap.com | mdpi.comnih.govpatsnap.com |

| 5-HT7 | Binding suggested by molecular docking mdpi.com | Minimal or no effect on myometrial contractility nih.gov; differential effects on Ih compared to general 5-HT7 activation core.ac.uknih.gov | mdpi.comnih.govcore.ac.uknih.gov |

Biological Activities and Preclinical Efficacy Studies of Bimu 8

Reversal of Opioid-Induced Respiratory Depression

Opioid-induced respiratory depression (OIRD) is a significant and potentially fatal side effect of opioid analgesic use wikipedia.orgoup.comresearchgate.net. Opioids depress breathing by activating μ-opioid receptors in key areas of the brainstem involved in respiratory control, particularly the pre-Bötzinger complex oup.comresearchgate.nettandfonline.comphysiology.org. BIMU-8 has shown promise in counteracting this effect in preclinical models without diminishing the analgesic properties of opioids wikipedia.orgoup.comuni-goettingen.de.

Activation of the Pre-Botzinger Complex in Respiratory Control

The pre-Bötzinger complex (preBötC) is a critical region in the brainstem responsible for generating respiratory rhythm wikipedia.orgoup.comresearchgate.netphysiology.org. Opioids inhibit the activity of neurons in the preBötC, leading to respiratory depression oup.comresearchgate.nettandfonline.com. Research indicates that 5-HT4 receptors, specifically the 5-HT4α subtype, are expressed in respiratory neurons within the preBötC, and their activation can stimulate respiratory activity oup.comresearchgate.netuni-goettingen.denih.gov.

Studies have shown that this compound, as a 5-HT4α receptor agonist, can activate neurons in the pre-Bötzinger complex wikipedia.orgoup.comresearchgate.netuni-goettingen.de. This activation is believed to be the primary mechanism by which this compound counteracts opioid-induced respiratory depression wikipedia.orgoup.comresearchgate.netuni-goettingen.denih.gov. The 5-HT4α receptor is strongly co-expressed with the μ-opioid receptor in a subset of respiratory neurons in the preBötC, suggesting a convergent signaling pathway where 5-HT4α receptor activation stimulates adenylyl cyclase, opposing the inhibitory effects of μ-opioid receptor activation uni-goettingen.denih.gov.

Modulation of GABAergic Neurotransmission at Presynaptic Terminals

GABA is the primary inhibitory neurotransmitter in the central nervous system, and GABAergic neurotransmission plays a role in regulating neuronal activity, including that of cardiorespiratory neurons mdpi.comnih.gov. Opioids can depress GABAergic neurotransmission to cardiac vagal neurons (CVNs), contributing to cardiorespiratory disturbances ahajournals.orgahajournals.orgahajournals.org.

Studies investigating the effect of this compound on GABAergic neurotransmission have shown that while this compound alone does not significantly alter spontaneous or inspiratory-elicited GABAergic inputs to CVNs, it can prevent the fentanyl-induced depression of both spontaneous and inspiratory-evoked GABAergic neurotransmission to these neurons ahajournals.orgahajournals.orgahajournals.org. This protective effect appears to involve actions at presynaptic GABAergic terminals, preventing the inhibitory actions of μ-opioid receptor activation ahajournals.orgahajournals.org.

In hippocampal slices, this compound has also been found to stimulate GABA release, although the effect can be concentration-dependent and potentially mediated indirectly via cholinergic mechanisms mdpi.comnih.govdovepress.com.

Analysis of Cardiorespiratory Physiological Parameters in vivo

Preclinical studies in animal models have evaluated the effects of this compound on cardiorespiratory parameters, particularly in the context of opioid challenge.

In rats, systemic administration of this compound has been shown to increase respiratory activity and reverse respiratory depression induced by potent opioids like fentanyl wikipedia.orgoup.comresearchgate.netuni-goettingen.de. One study in immobilised ungulates (goats) demonstrated that intravenous injection of this compound attenuated etorphine-induced respiratory compromise, leading to improvements in respiratory rate, peripheral arterial blood oxygen saturation (SpO2), partial pressure of arterial oxygen (PaO2), and the alveolar-arterial oxygen partial pressure gradient (P(A-a)O2) researchgate.net.

However, the effects on cardiovascular parameters have been less consistent or potentially adverse in some models. In the goat study, this compound caused an increase in heart rate and a temporary decrease in arterial blood pressure researchgate.net. Another study in rats investigating the effects of 5-HT1A and 5-HT4α agonists on fentanyl-evoked cardiorespiratory disturbances observed that a 5-HT4α agonist (specifically RS67333, another 5-HT4 agonist) further decreased vascular resistance, heart rate, and sympathetic activity, although it partially rescued breathing nih.gov. This suggests that while this compound and other 5-HT4 agonists can stimulate respiration, their effects on cardiovascular function in the presence of opioids may vary and require careful consideration.

Data from a study in goats demonstrating the effect of this compound on respiratory parameters following etorphine-induced respiratory compromise is presented below:

| Parameter | Baseline (Etorphine + Water) | This compound Treatment (Post-Etorphine) |

| Respiratory Rate (ƒR) | Decreased | Improved |

| SpO2 | Decreased | Improved |

| PaO2 | Decreased | Improved |

| P(A-a)O2 | Increased | Improved |

Note: Data is based on reported improvements compared to baseline and between treatments researchgate.net. Specific numerical values were not consistently available across sources for direct comparison in a quantitative table.

Neuropharmacological Effects on Cognitive Function and Memory

Beyond its effects on respiration, this compound and other 5-HT4 receptor agonists have been investigated for their potential neuropharmacological effects, particularly on cognitive function and memory wikipedia.orgmdpi.comnih.govmdpi.com.

Enhancement of Learning and Memory Processes in Preclinical Models

Studies in preclinical models have suggested a role for 5-HT4 agonists, including this compound, in enhancing learning and memory processes wikipedia.orgmdpi.comnih.govmdpi.com. This compound has been found to increase conditioned responses in mice, suggesting a potential for improving memory wikipedia.org.

In the mouse passive avoidance test, this compound prevented amnesia induced by 5-HT4 receptor antagonists, scopolamine (B1681570) (a muscarinic receptor antagonist), dicyclomine, and exposure to a hypoxic environment nih.gov. This indicates a potential to counteract different forms of memory impairment nih.gov.

Activation of 5-HT4 receptors has been linked to enhanced long-term potentiation (LTP), a cellular mechanism believed to underlie learning and memory mdpi.commdpi.comnih.gov. This compound treatment has been shown to enhance the level of LTP in hippocampal slices nih.gov. Furthermore, in transgenic rats, administration of this compound improved cognitive deficits and increased LTP in the hippocampus mdpi.com.

Central Cholinergic System Modulation and Acetylcholine (B1216132) Release Augmentation

The cholinergic system, particularly in the hippocampus and nucleus basalis magnocellularis (NBM), plays a crucial role in learning and memory mdpi.comnih.gov. Acetylcholine (ACh) neurotransmission is positively correlated with learning performance, and disruptions to this system are associated with cognitive decline mdpi.comnih.gov.

Research indicates that 5-HT4 receptor activation can modulate the central cholinergic system and augment acetylcholine release mdpi.comnih.govcaymanchem.comresearchgate.netaginganddisease.org. In rat microdialysis studies, BIMU-1 and this compound were shown to increase extracellular levels of acetylcholine in the frontal cortex nih.govcaymanchem.comresearchgate.net. This compound also enhanced acetylcholine efflux in electrically stimulated slices of cerebral cortex, hippocampus, and NBM nih.govresearchgate.net. This effect was found to be specific to electrically stimulated slices and not observed in hippocampal synaptosomes depolarized with KCl, suggesting a mechanism related to neuronal activity researchgate.net.

This potentiating action of 5-HT4 agonists like this compound on cholinergic function is considered to have significant implications for the development of treatments for cognitive disorders nih.gov.

Influence on Hippocampal Astrocyte Morphology and Functional Plasticity

Research indicates that 5-HT4 receptors play a role in regulating hippocampal astrocyte morphology and function. tocris.com Astrocytes, key glial cells in the central nervous system, are integral to synaptic transmission and plasticity, undergoing morphological and functional changes that contribute to brain plasticity. nih.govresearchgate.net Studies using the 5-HT4R agonist RS 67333 in a mouse model of Alzheimer's disease demonstrated a significant reduction in hippocampal astrogliosis and microgliosis. aginganddisease.org This effect is potentially attributed to the expression of 5-HT4R on hippocampal astrocytes and their subsequent morphological alterations. aginganddisease.org While direct detailed studies on this compound's specific impact on hippocampal astrocyte morphology were not extensively detailed in the provided sources beyond its classification as a 5-HT4 agonist, the known role of 5-HT4 receptors on these cells suggests a potential area of influence for this compound.

Interplay with Glutamatergic and GABAergic Systems in Memory Consolidation

The hippocampus is a critical structure for memory encoding and consolidation, with the glutamatergic and GABAergic systems being the major excitatory and inhibitory neurotransmitter systems involved. nih.govmdpi.comresearchgate.net The serotonergic system, particularly through 5-HT4 receptors, interacts with these systems and is implicated in memory function. nih.govresearchgate.netnih.govirb.hr Studies have shown that this compound can stimulate GABA release in guinea pig hippocampal slices. mdpi.comnih.gov Furthermore, research highlights an interplay between 5-HT4 receptor activation and GABAergic neurotransmission within the hippocampal CA1 area. mdpi.comnih.gov The identification of 5-HT4 receptors on hippocampal glutamatergic neurons also supports an interaction between the serotonergic and glutamatergic systems that could influence memory. researchgate.netnih.gov Preclinical studies using 5-HT4 agonists, including this compound, have demonstrated improvements in various memory tasks in animals, suggesting a beneficial effect on learning and memory processes, potentially mediated through modulation of glutamatergic and GABAergic systems. nih.govirb.hr

Investigation of Antinociceptive Properties

This compound has been investigated for its potential antinociceptive effects. Studies in mice and rats using various pain models, such as the hot-plate, abdominal constriction, and paw-pressure tests, have shown that this compound can produce significant antinociception. apexbt.comnih.govbiocrick.com

Central Cholinergic Pathway Involvement in Pain Modulation

The antinociceptive effect of this compound appears to be mediated, at least in part, by a central amplification of cholinergic transmission. researchgate.netapexbt.comnih.govbiocrick.commedchemexpress.comcore.ac.uk This effect has been shown to be prevented by pharmacological agents that interfere with cholinergic signaling, such as the antimuscarinic drug atropine (B194438) and the choline (B1196258) uptake blocker hemicholinium-3. apexbt.comnih.gov Furthermore, lesions of the nucleus basalis magnocellularis (NBM), a brain region rich in cholinergic neurons, have been shown to abolish the increase in pain threshold induced by this compound in rats. nih.gov

Concurrent Modulation of 5-HT3 Receptors in Nociceptive Processing

This compound is characterized as both a potent 5-HT4 receptor agonist and a 5-HT3 receptor antagonist. researchgate.netapexbt.comunifi.it While its antinociceptive effects are strongly linked to 5-HT4 receptor agonism and subsequent cholinergic modulation, its 5-HT3 receptor antagonistic properties may also play a role in nociceptive processing. Studies investigating the potentiation of excitatory postsynaptic potentials (EPSPs) induced by this compound in myenteric neurons of the guinea pig ileum found this effect was blocked by a 5-HT3/5-HT4 receptor antagonist but not by a selective 5-HT3 receptor antagonist, suggesting a complex interaction or a primary role for 5-HT4 agonism in this specific instance. apexbt.com However, the dual activity of this compound at both 5-HT3 and 5-HT4 receptors highlights its multifaceted interaction with the serotonergic system, which is known to be involved in pain modulation.

Below is a table summarizing some of the antinociceptive findings for this compound in preclinical models:

| Species | Test | Route of Administration | Effective Dose Range (mg/kg) | Key Finding | Source |

| Mice | Hot-plate | i.p. | 20-30 | Significant increase in pain threshold | apexbt.com |

| Mice | Hot-plate, Abdominal Constriction, Paw-pressure | s.c., p.o. | 20-30 (s.c.), 60 (p.o.) | Significant antinociception, prevented by cholinergic blockers and 5-HT4 antagonists | nih.gov |

| Mice | Various | i.c.v. | 0.01 | Antinociception equal to parenteral routes | biocrick.commedchemexpress.com |

| Rats | Hot-plate, Abdominal Constriction, Paw-pressure | i.p. | 20 | Significant antinociception, prevented by cholinergic blockers and 5-HT4 antagonists | nih.gov |

Other Identified Biological Activities

Beyond its effects on memory and pain, this compound has been found to exhibit other biological activities.

Stimulation of Aldosterone (B195564) Synthesis in Adrenocortical Cell Models

This compound has been shown to stimulate aldosterone synthesis in adrenocortical cells. endocrine-abstracts.orgnih.govoup.com Studies using cultured cells and perifused explants from aldosterone-producing adenomas (APAs) demonstrated that this compound stimulated aldosterone synthesis in a dose-dependent manner. endocrine-abstracts.orgnih.govoup.com This effect was observed to be more efficient in APA cells compared to normal adrenocortical cells. nih.govoup.com The stimulation of aldosterone synthesis by this compound was blocked by a 5-HT4 receptor antagonist, indicating that this effect is mediated through 5-HT4 receptor activation. endocrine-abstracts.orgnih.gov The serotonergic pathway, including 5-HT4 receptors, is known to stimulate aldosterone production in the human adrenal gland. endocrine-abstracts.orgnih.govoup.comguidetoimmunopharmacology.org

Characterization of Vasoactive Responses in Peripheral Vasculature

Research has investigated the effects of this compound on the vasoactivity of peripheral blood vessels, focusing on its interaction with 5-HT4 receptors. Studies in bovine lateral saphenous veins have provided evidence that 5-HT-mediated vasorelaxation primarily occurs through the activation of 5-HT4 receptors. nih.gov In these studies, increasing concentrations of selective agonists for 5-HT2B, 5-HT4, and 5-HT7 receptors were tested on vessels pre-contracted with phenylephrine (B352888). nih.gov The selective 5-HT4 receptor agonist, this compound, demonstrated the greatest potency in inducing vasorelaxation compared to agonists for 5-HT2B and 5-HT7 receptors. nih.gov Specifically, at concentrations of 1 × 10⁻⁷ M and 1 × 10⁻⁶ M, this compound caused a significant decrease in the phenylephrine-induced precontractile plateau in ovine lateral saphenous veins. oup.com This observed relaxation persisted with increasing concentrations of this compound up to 1 × 10⁻⁴ M. oup.com

Data from studies on bovine lateral saphenous veins indicated that this compound, as a selective 5-HT4 receptor agonist, resulted in a 92% decrease from the phenylephrine maximum contraction at tested concentrations, compared to 27% for a 5-HT2B agonist and 44% for a 5-HT7 agonist. nih.gov The potency, expressed as -log EC50, was 6.30 for the 5-HT4 agonist, 4.21 for the 5-HT2B agonist, and 4.66 for the 5-HT7 agonist in these vessels. nih.gov

Conversely, studies examining the effects of this compound on bovine ruminal and mesenteric arteries and veins did not find contractile responses to this compound, suggesting that 5-HT4 receptors in these specific gut vessels may not be present in detectable concentrations or may not be functional in mediating vasoconstriction. oup.comresearchgate.net This contrasts with findings in peripheral veins like the lateral saphenous vein, where 5-HT4 receptor activation by this compound leads to vasorelaxation. nih.govoup.com

Here is a summary of vasoactive responses to different 5-HT receptor agonists in bovine lateral saphenous veins:

| Agonist Type | Maximum Relaxation (% Decrease from Phenylephrine Maximum) | -log EC50 |

| 5-HT4 (this compound) | 92% | 6.30 |

| 5-HT2B | 27% | 4.21 |

| 5-HT7 | 44% | 4.66 |

Induction of Gamma-Aminobutyric Acid (GABA) Release in Hippocampal Slices

This compound has also been investigated for its effects on neurotransmitter release in the central nervous system, particularly the induction of gamma-aminobutyric acid (GABA) release in hippocampal slices. Studies in guinea pig hippocampal slices have shown that this compound, as a 5-HT4 receptor agonist, influences GABA release in an activity-dependent manner. dovepress.comresearchgate.net Under basal conditions, this compound did not significantly alter GABA outflow. dovepress.comresearchgate.net However, during electrical stimulation, this compound exhibited a complex, dual action on GABA release. dovepress.comresearchgate.net

At low concentrations (0.2–0.4 µM), this compound elicited an increase in electrically-evoked GABA release. nih.gov Conversely, at higher concentrations (0.7–2 µM), it inhibited GABA release. nih.gov These effects were found to be dependent on cholinergic activity, as they could be blocked by selective muscarinic receptor antagonists. dovepress.comresearchgate.net Specifically, an M1 and M3 antagonist prevented the facilitation of GABA release by low concentrations of this compound, while an M2 antagonist blocked the inhibition of GABA release observed at higher concentrations. researchgate.net This suggests that the modulation of GABA release by this compound in hippocampal slices is mediated indirectly through the release of acetylcholine, which in turn bidirectionally modulates GABA release. researchgate.net The effects of this compound on GABA release in electrically stimulated hippocampal slices were also competitively counteracted by a selective 5-HT4 receptor antagonist, confirming the involvement of 5-HT4 receptors in these actions. researchgate.net

The activation of 5-HT4 receptors by agonists like this compound has been shown to modulate GABA release from hippocampal slices and regulate GABAA receptors in the cortex, highlighting a complex interplay between the serotonergic and GABAergic systems in the hippocampus. researchgate.net

Here is a summary of this compound's effects on electrically-evoked GABA release in guinea pig hippocampal slices:

| This compound Concentration | Effect on GABA Release |

| Low (0.2–0.4 µM) | Increased |

| Higher (0.7–2 µM) | Inhibited |

These effects are mediated indirectly via cholinergic action and are blocked by selective muscarinic receptor antagonists. researchgate.net

Preclinical Safety Pharmacology and Toxicological Assessments of Bimu 8

Cardiovascular Safety Profile and Arrhythmogenic Potential

Preliminary studies have raised concerns regarding the cardiovascular safety of BIMU-8, specifically its potential to induce cardiac arrhythmias. These concerns prompted further investigation into the electrophysiological mechanisms underlying these observations.

Research has shown that this compound is a potent blocker of several key cardiac ion channels, which is a primary mechanism for its cardiotoxicity. researchgate.net Electrophysiological experiments conducted on HEK-293 cells expressing hERG, CaV1.2, and NaV1.5 ion channels revealed that this compound effectively blocks all three. researchgate.net The half-maximal inhibitory concentration (IC50) values were determined to be 0.06 ± 0.05 µM for hERG, 1.46 ± 0.26 µM for NaV1.5, and 4.66 ± 0.58 µM for CaV1.2. researchgate.net

Furthermore, this compound was found to produce a hyperpolarizing shift of 3.27 mV in the half-maximal activation and a 12.87 mV shift in the fast inactivation of the NaV1.5 channel. researchgate.net These findings indicate that this compound's proarrhythmic potential is linked to its ability to interfere with the normal function of these critical cardiac ion channels. researchgate.net

| Cardiac Ion Channel | IC50 Value (µM) |

|---|---|

| hERG | 0.06 ± 0.05 |

| NaV1.5 | 1.46 ± 0.26 |

| CaV1.2 | 4.66 ± 0.58 |

The ion channel blocking activity of this compound has been correlated with significant electrocardiogram (ECG) disturbances in preclinical models. researchgate.net In preliminary experiments with anesthetized rabbits, serious disturbances in ECG recordings were observed following the administration of this compound. researchgate.net These abnormal changes in the ECG recordings were the impetus for exploring the underlying cause at the level of cardiac ion channels. researchgate.net The blockade of hERG, NaV1.5, and CaV1.2 channels is known to be a potential cause of prolonged QT intervals, which can increase the risk of arrhythmias. researchgate.net

Central Nervous System Safety and Adverse Event Monitoring

The preclinical assessment of this compound has also included the monitoring of its effects on the central nervous system to identify any potential adverse events.

Studies in animal models have provided some insights into the central nervous system effects of this compound. In a study involving etorphine-immobilized goats, the administration of this compound was associated with "mild movements and slight muscle spasm". nih.gov However, in a separate study, the antinociceptive dose-range of this compound in mice did not lead to any impairment of motor coordination as evaluated by the rota-rod test. nih.gov

Potential for Pharmacokinetic and Pharmacodynamic Drug-Drug Interactions

The potential for this compound to interact with other drugs is a key consideration in its preclinical safety assessment.

Limited preclinical data is available specifically investigating the pharmacokinetic and pharmacodynamic drug-drug interactions of this compound. However, some studies on its pharmacodynamic interactions have been conducted.

In studies examining its antinociceptive effects, it was found that the effects of this compound were prevented by co-administration with atropine (B194438), hemicholinium-3, SDZ 205-557, and GR 125487. nih.gov Conversely, the antinociceptive effects were not affected by naloxone, CGP 35348, and reserpine. nih.gov The 5-HT4 receptor antagonists SDZ 205-557 and GR 125487, which were shown to antagonize the antinociceptive action of this compound, did not alter the antinociception produced by morphine or baclofen. nih.gov Furthermore, other research has identified this compound as an antagonist at sigma2 receptors. researchgate.net

There is currently a lack of publicly available information regarding the pharmacokinetic drug-drug interaction potential of this compound. Specifically, no studies have been identified that detail its metabolic pathways, including the involvement of cytochrome P450 enzymes, or its potential to act as a substrate or inhibitor of drug transporters. This absence of data represents a significant gap in the comprehensive preclinical safety profile of the compound.

Advanced Methodologies in Bimu 8 Chemical Biology Research

In Vitro Pharmacological Assays

In vitro assays are fundamental to understanding the direct molecular interactions of a compound with its biological targets. For BIMU-8, these assays have been crucial in defining its receptor affinity and functional efficacy.

Radioligand displacement binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. tums.ac.ir This technique involves incubating a biological sample containing the receptor of interest (such as cell membranes or tissue homogenates) with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (in this case, this compound). tums.ac.irpanlab.com The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the decrease in radioactivity bound to the receptor at different concentrations of the test compound, researchers can calculate its inhibitory concentration (IC50), which is the concentration required to displace 50% of the radiolabeled ligand. This value can then be used to determine the binding affinity (Ki) of the compound for the receptor.

In the study of this compound, these assays have been instrumental in characterizing its profile as a potent 5-HT4 receptor agonist. Research has utilized radiolabeled 5-HT4 receptor antagonists, such as [3H]-GR113808, to probe the binding characteristics of this compound. researchgate.net While specific Ki values from competitive binding assays are detailed within individual study parameters, the collective data confirm that this compound effectively competes for the 5-HT4 receptor binding site, demonstrating its significant affinity for this receptor subtype. researchgate.net These studies establish the primary molecular target through which this compound exerts its biological effects.

Table 1: Receptor Interaction Profile of this compound

| Receptor Target | Interaction Type | Methodology |

|---|---|---|

| 5-HT4 Receptor | Potent Agonist | Functional Assays (cAMP accumulation, smooth muscle motility) |

| 5-HT3 Receptor | Antagonist | Functional Assays |

This table provides an interactive summary of this compound's known receptor interactions as determined by various in vitro pharmacological methods.

Beyond determining binding affinity, it is crucial to assess the functional consequence of that binding—whether the compound acts as an agonist (activator), antagonist (blocker), or inverse agonist. Cell-based functional assays are employed for this purpose.

cAMP Accumulation Assays: The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, positively couples to adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP). Assays measuring cAMP accumulation are therefore a direct readout of 5-HT4 receptor agonism. Studies have demonstrated that this compound stimulates a significant increase in intracellular cAMP levels in cells expressing 5-HT4 receptors. researchgate.net For instance, research using human odontoblast cell lines showed that 50 nM of this compound induced transient increases in intracellular cAMP. researchgate.net This effect was shown to be receptor-specific, as it could be inhibited by the selective 5-HT4 antagonist GR113808. researchgate.net

Calcium Mobilization Assays: Intracellular calcium (Ca2+) mobilization is another common downstream signaling event for many GPCRs. rsc.org These assays typically use fluorescent Ca2+ indicator dyes that increase in fluorescence intensity upon binding to free Ca2+ released into the cytoplasm from intracellular stores. rsc.org While direct and extensive data on this compound-induced calcium mobilization is specific to certain cell types, this methodology is a standard approach to characterizing GPCR agonists. The activation of GPCRs, including certain serotonin (B10506) receptor pathways, can lead to the activation of phospholipase C, generation of inositol trisphosphate (IP3), and subsequent release of calcium from the endoplasmic reticulum, providing another metric for assessing functional efficacy. rsc.org

In Vivo Animal Model Systems

In vivo studies are essential for understanding the physiological effects of a compound in a complex, living organism. Animal models allow researchers to investigate the integrated biological responses to this compound, from respiratory control to cognitive function and pain perception.

A significant area of this compound research has been its potential to counteract opioid-induced respiratory depression (OIRD), a primary cause of fatality in opioid overdose. wikipedia.org Rodent models are central to these investigations.

In these models, rodents are administered a potent opioid, such as fentanyl, which causes a profound decrease in respiratory rate and minute volume. researchgate.net this compound is then administered to assess its ability to reverse these effects. Studies using in situ perfused rat brainstem preparations have shown that fentanyl markedly depresses the phrenic nerve activity (a proxy for breathing). Subsequent application of this compound dose-dependently reverses this depression, restoring nerve activity. researchgate.net Whole-animal experiments in rats corroborate these findings, demonstrating that this compound significantly increases respiratory minute volume after opioid administration, an effect that is blocked by 5-HT4 receptor antagonists. researchgate.net These models have been crucial in highlighting the potential of 5-HT4 receptor agonists as respiratory stimulants in the context of opioid use. wikipedia.org

Table 2: Effect of this compound on Fentanyl-Induced Respiratory Depression in a Perfused Rat Brainstem Model

| Treatment | Phrenic Nerve Minute Activity (% of Control) |

|---|---|

| Control | 100% |

| Fentanyl | ~8.8% |

This interactive table summarizes representative findings on the restorative effect of this compound on respiratory activity following opioid-induced depression. researchgate.net

The role of the 5-HT4 receptor in cognitive processes has prompted investigations into the effects of its agonists, including this compound, on learning and memory. Various behavioral paradigms in rodents are used for this assessment.

One such paradigm is the passive avoidance test , which evaluates fear-motivated memory. panlab.comnih.govanimalab.eu In this test, an animal learns to associate a specific environment (e.g., a dark compartment) with an aversive stimulus (a mild foot shock) and subsequently avoids entering that environment. panlab.comanimalab.eu Research has shown that this compound can prevent amnesia induced by various pharmacological agents in the mouse passive avoidance test. nih.gov For example, when administered before a training session, this compound prevented the memory impairment caused by the 5-HT4 receptor antagonist GR 125487, the cholinergic antagonist scopolamine (B1681570), and hypoxia. nih.gov These findings suggest that this compound, through the activation of 5-HT4 receptors, plays a significant role in memory consolidation processes. nih.gov Similarly, in autoshaping learning tasks, pre-training administration of this compound was found to enhance the acquisition of conditioned responses in rats. nih.gov

To evaluate the potential analgesic (antinociceptive) properties of a compound, researchers use animal models that measure behavioral responses to painful (nociceptive) stimuli. This compound has been assessed in several such models in both mice and rats.

Commonly used tests include:

Hot-Plate Test: This test measures the latency of a mouse or rat to react to a heated surface (e.g., by licking a paw or jumping). An increase in reaction time indicates an antinociceptive effect.

Abdominal Constriction (Writhing) Test: This model involves injecting a chemical irritant (like acetic acid) into the peritoneal cavity of a mouse, which causes characteristic stretching behaviors (writhes). A reduction in the number of writhes suggests an analgesic effect.

Paw-Pressure Test: This test applies gradually increasing pressure to an animal's paw until a withdrawal reflex is elicited. An increase in the pressure threshold for withdrawal indicates antinociception.

Studies have shown that this compound produces significant antinociceptive effects in these tests. The observed increase in the pain threshold was preventable by the administration of 5-HT4 antagonists, indicating the mechanism of action. Notably, the antinociceptive effects were not blocked by the opioid antagonist naloxone, suggesting a mechanism distinct from that of opioid analgesics.

Electrophysiological Recording Techniques

Electrophysiological techniques are fundamental in elucidating the functional consequences of this compound activity at the cellular and circuit levels. These methods allow for the direct measurement of electrical properties of neurons and ion channels, providing high-resolution insights into how this compound modulates neuronal excitability and synaptic transmission.

Whole-Cell Patch-Clamp for Ion Channel Current Analysis

The whole-cell patch-clamp technique is a powerful electrophysiological tool for studying the ion channels that are modulated by this compound's interaction with the 5-HT4 receptor. nih.govmdpi.com This method involves forming a high-resistance seal between a glass micropipette and the membrane of a single neuron. youtube.comyoutube.com Subsequent rupture of the membrane patch allows for the recording of ionic currents across the entire cell membrane, providing a detailed analysis of ion channel behavior. nih.govmdpi.com

Table 1: Application of Whole-Cell Patch-Clamp in this compound Research

| Parameter Measured | Research Question | Expected Outcome with this compound Application |

|---|---|---|

| Membrane Potential | Does this compound cause neuronal depolarization or hyperpolarization? | Measurement of shifts in the resting membrane potential. |

| Ion Channel Currents | Which specific ion channels are modulated by 5-HT4 receptor activation? | Isolation and analysis of individual currents (e.g., K+, Ca2+) using voltage-clamp protocols. frontiersin.org |

| Action Potential Firing | How does this compound affect the firing rate and properties of neurons? | Recording of spike trains in current-clamp mode to analyze frequency and waveform changes. |

| Input Resistance | Does this compound alter the neuron's responsiveness to synaptic input? | Calculation of changes in membrane resistance from current-voltage relationships. |

Measurement of Excitatory and Inhibitory Postsynaptic Currents in Neuronal Circuits

To understand how this compound influences communication between neurons, researchers measure excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs) using the whole-cell patch-clamp technique. These recordings reveal how this compound modulates the strength and efficacy of synaptic transmission within a neuronal circuit.

By holding the postsynaptic neuron at specific membrane potentials, it is possible to isolate and record either EPSCs, typically mediated by glutamate receptors, or IPSCs, mediated by GABA receptors. The application of this compound can alter these currents in several ways. For example, if this compound acts on presynaptic 5-HT4 receptors, it might increase the probability of neurotransmitter release, leading to an increase in the amplitude or frequency of postsynaptic currents. Studies have shown that 5-HT4 receptor agonists can enhance the release of other neurotransmitters, such as acetylcholine (B1216132), which in turn influences synaptic activity. nih.govnih.gov In some brain regions, this compound has been found to indirectly increase GABA release via cholinergic receptors. nih.gov By analyzing changes in the amplitude, frequency, and kinetics of EPSCs and IPSCs, researchers can determine whether the modulatory effect of this compound is pre- or postsynaptic and characterize its impact on the balance of excitation and inhibition within a specific circuit.

Microdialysis for In Vivo Neurotransmitter Concentration Monitoring

In vivo microdialysis is a critical technique for monitoring the extracellular concentrations of neurotransmitters in the brains of freely moving animals, providing a direct link between the administration of a compound like this compound and its neurochemical effects. nih.govnih.gov This method involves implanting a small, semi-permeable probe into a specific brain region. nih.gov The probe is continuously perfused with a physiological solution, and small molecules, including neurotransmitters from the surrounding extracellular fluid, diffuse across the membrane into the perfusion fluid (dialysate). nih.gov This dialysate is then collected and analyzed, typically using high-performance liquid chromatography (HPLC), to quantify the concentration of various neurochemicals. semanticscholar.orgamuzainc.com

Research utilizing this methodology has been instrumental in demonstrating the effects of 5-HT4 receptor agonists on neurotransmitter systems. For instance, studies have shown that activation of 5-HT4 receptors can facilitate the release of acetylcholine in key brain areas like the hippocampus and cortex. nih.gov Microdialysis experiments can be designed to measure basal neurotransmitter levels before the administration of this compound, and then track the dynamic changes in these levels over time following its application. This approach has provided evidence that 5-HT4 agonists can amplify cholinergic transmission, an effect that is central to their physiological function. nih.gov

Table 2: Findings from Microdialysis Studies on 5-HT4 Receptor Agonism

| Brain Region | Neurotransmitter Measured | Observed Effect of 5-HT4 Agonist | Supporting Evidence |

|---|---|---|---|

| Cerebral Cortex | Acetylcholine ([³H]choline) | Increased electrically triggered efflux | This compound enhanced outflow, an effect blocked by a 5-HT4 antagonist. nih.gov |

| Hippocampus | Acetylcholine ([³H]choline) | Increased electrically triggered efflux | This compound enhanced outflow in brain slices. nih.gov |

| Striatum | Dopamine (B1211576) | Excitatory control on release | 5-HT4 receptor antagonists block this effect. nih.gov |

| Hippocampus | GABA | Increased release (indirectly) | Effect mediated via cholinergic muscarinic receptors. nih.gov |

Molecular Biology Techniques for Gene Expression Analysis (e.g., HTR4 mRNA)

Molecular biology techniques are essential for investigating how this compound may influence the expression of its target receptor gene, HTR4, which encodes the 5-HT4 receptor. These methods allow researchers to quantify levels of HTR4 messenger RNA (mRNA), providing insights into the cellular mechanisms of receptor synthesis, regulation, and potential long-term adaptations following agonist exposure. uvm.edu

One of the most common techniques is reverse transcription-quantitative polymerase chain reaction (RT-qPCR). This method involves converting mRNA from a tissue sample into complementary DNA (cDNA) and then amplifying a specific target sequence (HTR4 in this case) to determine its abundance. It is a highly sensitive and specific method for quantifying changes in gene expression. uvm.edu Another powerful technique is RNA sequencing (RNA-seq), which provides a comprehensive, unbiased snapshot of the entire transcriptome, allowing researchers to not only measure HTR4 expression but also to identify other genes and pathways that may be affected by this compound treatment. mdpi.com These analyses can reveal whether chronic stimulation with this compound leads to downregulation or upregulation of HTR4 gene expression, a common regulatory mechanism for G-protein-coupled receptors.

Table 3: Molecular Biology Techniques for HTR4 Gene Expression Analysis

| Technique | Principle | Application in this compound Research |

|---|---|---|

| RT-qPCR | Measures the amount of a specific mRNA molecule by reverse transcribing it to cDNA and amplifying it. | To quantify changes in HTR4 mRNA levels in specific brain regions or cell types after acute or chronic this compound exposure. |

| RNA-Sequencing (RNA-seq) | High-throughput sequencing of all RNA molecules in a sample to provide a comprehensive gene expression profile. | To identify global changes in gene expression, including HTR4 and other related signaling pathway genes, in response to this compound. mdpi.com |

| In Situ Hybridization (ISH) | Uses a labeled complementary nucleic acid probe to localize a specific mRNA sequence in a portion of tissue. | To visualize the anatomical distribution of HTR4 mRNA within brain circuits and identify the specific cell types that express the receptor targeted by this compound. |

Immunocytochemical and Histological Approaches for Receptor Localization

Immunocytochemical and histological techniques are used to visualize the precise anatomical location of the 5-HT4 receptor protein within the brain and other tissues. These methods provide critical information about which cells, and which subcellular compartments (e.g., dendrites, axons, cell bodies), are targeted by this compound. nih.govnih.gov

Immunohistochemistry (IHC) is a widely used technique that employs antibodies specifically designed to bind to the 5-HT4 receptor. nih.gov Tissue sections are incubated with this primary antibody, which is then detected by a secondary antibody linked to a fluorescent or enzymatic label, allowing for visualization under a microscope. This reveals the distribution of the receptor protein with high anatomical resolution. Studies using these approaches have mapped the expression of 5-HT4 receptors to various brain regions, including the basal ganglia, hippocampus, and cortex. nih.govmdpi.com This anatomical information is crucial for interpreting the functional effects of this compound observed in electrophysiological and behavioral studies. For example, the localization of 5-HT4 receptors on GABAergic neurons in the basal ganglia provides a direct anatomical basis for the modulatory effects of this compound on striatal circuits. mdpi.com

Table 4: Reported Localization of 5-HT4 Receptors Using Histological Techniques

| Brain Region | Cellular Localization | Species |

|---|---|---|

| Basal Ganglia (Striatum, Substantia Nigra) | High density, expressed by GABAergic neurons | Human, Rat, Guinea Pig nih.govmdpi.com |

| Hippocampal Formation | High expression | Human, Rat nih.gov |

| Cortex | High expression | Human, Rat nih.gov |

| Nucleus Accumbens | Efferent GABAergic neurons | Not specified nih.gov |

Research Gaps, Future Directions, and Translational Challenges for Bimu 8

Addressing Interspecies Variability in Physiological and Pharmacological Responses

Studies on BIMU-8 have been conducted in various animal species, including rats, mice, and goats. wikipedia.orgnih.govtandfonline.com However, observed differences in responses, such as the failure of this compound to reverse sufentanil-induced respiratory depression in rats in one study while showing effectiveness against etorphine-induced respiratory compromise in goats, highlight the challenge of interspecies variability. nih.govtandfonline.com Serotonin (B10506) receptor subtypes and their splice variants can differ between species, potentially leading to variations in pharmacological profiles. nih.govpsu.eduresearchgate.net Future research needs to systematically investigate the pharmacological effects of this compound across different species to understand these variations and their implications for translation to humans. This includes examining receptor expression levels, signaling pathways, and physiological outcomes in relevant animal models.

Development of Refined In Vivo Models for Enhanced Translational Fidelity